molecular formula C17H17N5O5 B12907652 N-Benzoyl-2'-deoxyguanosine CAS No. 61773-87-3

N-Benzoyl-2'-deoxyguanosine

Cat. No.: B12907652
CAS No.: 61773-87-3
M. Wt: 371.3 g/mol
InChI Key: YUMFYDCQASKKJX-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-2'-deoxyguanosine is a protected deoxyguanosine derivative essential for scientific research, particularly in the field of oligonucleotide synthesis. The benzoyl group at the exocyclic amine serves a critical protective function, stabilizing the nucleoside during the harsh chemical reactions of solid-phase synthesis to prevent unwanted side reactions and thereby ensuring high yield and purity of the final oligonucleotide products, such as primers, probes, and potential therapeutic agents . This compound is a key precursor in the production of phosphoramidite building blocks for automated DNA synthesizers . Based on the properties of closely related nucleoside analogs, this compound and its derivatives may also be investigated for their antiviral activity and their potential to inhibit virus replication . Furthermore, modified guanosine derivatives are valuable tools in biochemical research for studying mechanisms of oxidative damage to DNA and for exploring the development of novel chemotherapeutic strategies . This product is strictly labeled for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61773-87-3

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C17H17N5O5/c23-7-11-10(24)6-12(27-11)22-8-18-13-14(22)19-17(21-16(13)26)20-15(25)9-4-2-1-3-5-9/h1-5,8,10-12,23-24H,6-7H2,(H2,19,20,21,25,26)/t10-,11+,12+/m0/s1

InChI Key

YUMFYDCQASKKJX-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

Synthetic Methodologies for N Benzoyl 2 Deoxyguanosine and Its Derivatives

Classical and Contemporary Approaches for N-Benzoylation of 2'-Deoxyguanosine (B1662781)

The introduction of a benzoyl group at the N²-position of 2'-deoxyguanosine is a fundamental transformation that requires careful control to achieve high selectivity and yield.

The primary challenge in the benzoylation of 2'-deoxyguanosine lies in the selective acylation of the exocyclic amino group in the presence of reactive hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar.

A classical and widely adopted method involves the transient protection of the hydroxyl groups. This is often achieved by treating 2'-deoxyguanosine with an agent like trimethylsilyl (B98337) chloride in pyridine. The resulting silylated hydroxyl groups are less reactive, allowing for the preferential N-benzoylation of the exocyclic amino group using benzoyl chloride. A subsequent aqueous workup removes the temporary silyl (B83357) protecting groups to yield N²-Benzoyl-2'-deoxyguanosine.

Another approach employs a one-pot reaction where 2'-deoxyguanosine is treated directly with benzoyl chloride in pyridine. oup.com At low temperatures, the N²-amino group, being more nucleophilic than the hydroxyl groups, reacts preferentially. However, this method requires careful control of stoichiometry and reaction conditions to minimize the formation of O-benzoylated and di-benzoylated byproducts. nih.gov

Enzymatic strategies have also been developed to achieve high regioselectivity. Lipases, such as Candida antarctica lipase (B570770) B, can selectively catalyze the acylation of the 5'-hydroxyl group, leaving the N²-amino group untouched. researchgate.net While this is useful for other modifications, for N-benzoylation, chemical methods that favor the amino group are more direct. Research has shown that the choice of acyl donor and solvent can dramatically influence the outcome of enzymatic acylations. researchgate.net

A summary of common regioselective benzoylation approaches is presented below.

MethodReagentsKey Feature
Transient Protection1. Trimethylsilyl chloride, Pyridine2. Benzoyl chloride3. Aqueous workupProtects hydroxyl groups to favor N-acylation.
Direct BenzoylationBenzoyl chloride, Pyridine (at 0°C)Exploits the higher nucleophilicity of the N²-amino group. oup.com
ChemoenzymaticLipase, Acyl donorCan achieve high regioselectivity, though often favoring O-acylation. researchgate.net

Optimizing the synthesis of N-Benzoyl-2'-deoxyguanosine is critical for its use in large-scale oligonucleotide production. Key parameters for optimization include the choice of benzoylating agent, solvent, temperature, and catalyst.

Studies on the chemoselective acylation of nucleosides have explored various acylating agents beyond benzoyl chloride, such as benzoic anhydride (B1165640) (Bz₂O). nih.gov The reactivity of the acylating agent can be tuned to improve selectivity. For instance, using benzoic anhydride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can lead to different selectivity profiles compared to benzoyl chloride. nih.govd-nb.info

The reaction temperature and concentration are also crucial variables. Higher temperatures can sometimes increase the reaction rate but may also lead to the formation of undesired bis-benzoylated side products. nih.gov Therefore, a balance must be struck to achieve a high yield of the desired N-benzoylated product. For example, a study showed that increasing the temperature from room temperature to 50°C improved the yield, but prolonged reaction times at this temperature led to an increase in the bis-benzoylated product. nih.gov

The following table summarizes optimization findings from a study on the chemoselective benzoylation of a guanosine (B1672433) analog using benzoic anhydride.

EntryCatalystBaseTemperature (°C)Yield of N-benzoyl product (%)
1DMAP (10 mol%)N-methylmorpholineRoom TempLow
2DMAP (10 mol%)N-methylmorpholine50Moderate
3NoneNoneRoom Temp17
4NoneNone50 (16 h)Improved, but with 3% bis-benzoylated product

Data adapted from a study on nucleoside acylation, illustrating general principles of optimization. nih.gov

Synthesis of this compound Phosphoramidite (B1245037) Building Blocks

For incorporation into synthetic oligonucleotides using automated solid-phase synthesis, this compound must be converted into a phosphoramidite derivative. This involves protecting the 5'-hydroxyl group and then introducing a phosphitylating agent at the 3'-hydroxyl position.

The standard procedure for creating the phosphoramidite begins with the protection of the 5'-hydroxyl group of N²-Benzoyl-2'-deoxyguanosine. This is typically achieved by reacting it with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in pyridine. The bulky DMTr group protects the 5'-OH during subsequent reactions and provides a colored cation upon removal, which is used to monitor coupling efficiency during oligonucleotide synthesis.

Following the 5'-protection, the key phosphitylation step is carried out at the 3'-hydroxyl position. The most common phosphitylating agent is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. The reaction is performed in an anhydrous solvent, such as dichloromethane (B109758) or acetonitrile (B52724), in the presence of a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). tandfonline.com This base acts as a scavenger for the hydrochloric acid that is generated during the reaction. The resulting product, 5'-O-DMTr-N²-benzoyl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, is the final building block ready for use in DNA synthesizers.

The reaction sequence is as follows:

5'-Hydroxyl Protection: this compound + DMTr-Cl → 5'-O-DMTr-N-Benzoyl-2'-deoxyguanosine

3'-Phosphitylation: 5'-O-DMTr-N-Benzoyl-2'-deoxyguanosine + 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite → Final Phosphoramidite Monomer tandfonline.com

While the phosphitylation reaction itself introduces the phosphoramidite moiety, the subsequent coupling of this monomer to a growing oligonucleotide chain during solid-phase synthesis requires an activator. The phosphoramidite method relies on an activator to protonate the diisopropylamino group, creating a more reactive phosphitylating intermediate. beilstein-journals.org

1H-Tetrazole was the traditional activator, but due to its explosive nature, it has been largely replaced by safer alternatives. beilstein-journals.org These alternative activators often provide faster coupling kinetics and higher yields.

Commonly used activators include:

5-(Ethylthio)-1H-tetrazole (ETT)

5-(Benzylthio)-1H-tetrazole (BTT)

4,5-Dicyanoimidazole (B129182) (DCI) beilstein-journals.org

Activator 42 (5-ethylthio-1H-tetrazole)

The choice of activator can influence the efficiency of the coupling reaction, especially for sterically hindered or less reactive monomers.

Synthesis of this compound Analogues and Stereoisomers

The synthetic framework for this compound can be adapted to create a wide variety of analogues for research in areas such as DNA damage, antisense therapy, and diagnostics.

One important class of analogues involves modifications at the N²-position of the guanine (B1146940) base. For example, N²-aryl-2'-deoxyguanosine derivatives, which are models for certain types of DNA damage, can be synthesized. nih.gov A powerful method for creating these C-N bonds is the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. escholarship.org This reaction couples a protected 2'-deoxyguanosine derivative with an aryl halide to form the desired N²-aryl adduct. nih.govescholarship.org

Modifications to the sugar moiety are also common. For instance, the synthesis of 2'-C-β-methyl-2'-deoxyguanosine has been reported, starting from either guanosine or 1,3,5-tri-O-benzoyl-α-D-ribofuranose. nih.gov These syntheses involve multiple steps, including radical deoxygenation, to achieve the desired stereochemistry at the 2' position.

The synthesis of stereoisomers, such as the α-anomer of deoxyguanosine, has also been explored. One method involves a transglycosylation reaction between a protected guanine base (e.g., 2-N-palmitoyl-guanine) and a protected deoxyribose derivative, which can yield α-deoxyguanosine derivatives after deprotection. rsc.org

Analogue/StereoisomerSynthetic MethodKey Reagents/Reaction
N²-Aryl-2'-deoxyguanosineBuchwald-Hartwig Cross-CouplingPalladium catalyst, Aryl halide
2'-C-β-methyl-2'-deoxyguanosineMulti-step synthesis from guanosineRadical deoxygenation
α-DeoxyguanosineTransglycosylationLewis acid, Silylating agent

Preparation of α-Anomers of Benzoyl-Protected Deoxyguanosine

While the naturally occurring form of deoxyguanosine in DNA is the β-anomer, there is significant interest in the synthesis of the corresponding α-anomers for the creation of parallel-stranded DNA and other specialized applications. The synthesis of α-deoxyguanosine derivatives often relies on stereoselective glycosylation or the separation of anomeric mixtures.

Several synthetic strategies are employed to obtain α-anomers:

Vorbrüggen Glycosylation: This is a classic method for nucleoside synthesis. The reaction of a silylated nucleobase with a protected sugar, typically a 1-chloro or 1-acetyl derivative, in the presence of a Lewis acid catalyst like SnCl₄ or TMSOTf, often yields a mixture of α and β anomers. rsc.orgnih.gov The ratio of these anomers can be influenced by reaction conditions. For instance, an SnCl₄-catalyzed condensation of silylated pyrimidin-2-one with 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxy-d-ribofuranose under kinetic control at -33°C resulted in a 3:1 ratio of β to α anomers. nih.gov In contrast, performing the same reaction under thermodynamic control at +35°C shifted the equilibrium to favor the α-anomer, with an α:β ratio of 4:1. nih.gov

Fusion Reaction: This method involves heating a purine (B94841) base with a fully acetylated sugar in the presence of an acid catalyst. A fusion procedure reported in 1969 for the synthesis of α-deoxyguanosine used 2-fluoro-6-benzyloxypurine and 1,3,5-tri-O-acetyl-2-deoxyribose, yielding α-deoxyguanosine and its β-anomer in 16% and 14% yields, respectively, after deprotection. rsc.org

Transglycosylation: This approach involves the transfer of a deoxyribose moiety from a pre-existing nucleoside (often a pyrimidine) to a purine base. rsc.orgnih.gov The reaction is typically promoted by silylating agents and a Lewis acid. One study reported that the transglycosylation between a protected guanine derivative and a protected deoxycytidine derivative yielded a mixture of α and β anomers. rsc.org Another investigation using 5'-hydroxy protection with benzoyl chloride and transglycosylation in the presence of TMSOTf produced a 1:1.1 mixture of β and α anomers, which proved difficult to separate. nih.gov

The separation of the anomers is generally accomplished using column chromatography on silica (B1680970) gel. nih.gov

Table 1: Synthetic Approaches for α-Anomers of Deoxyguanosine Derivatives

Method Starting Materials Conditions Anomer Ratio (β:α) Reference
Vorbrüggen Glycosylation (Kinetic Control) Silylated pyrimidin-2-one, 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxy-d-ribofuranose SnCl₄, -33°C 3:1 nih.gov
Vorbrüggen Glycosylation (Thermodynamic Control) Silylated pyrimidin-2-one, 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxy-d-ribofuranose SnCl₄, +35°C 1:4 nih.gov
Fusion Reaction 2-Fluoro-6-benzyloxypurine, 1,3,5-tri-O-acetyl-2-deoxyribose Acid-catalyzed fusion 1:1.14 (approx.) rsc.org
Transglycosylation Protected guanine, Protected deoxycytidine Lewis acid, silylating agent Mixture obtained rsc.org

Derivatives with Modified Sugar Moieties

Modifying the sugar portion of this compound creates analogs with unique structural and biological properties. These modifications can alter nuclease resistance, conformational preferences, and binding affinities.

Common synthetic strategies for sugar modification include:

Modifications at the 3'-Position: A notable example is the synthesis of 3′-azido-2′,3′-dideoxypurine nucleosides. nih.gov The synthesis of the guanosine analog (AZG) can start from guanosine, involving protection of the 2-amino group, benzoylation of the 5'-hydroxy group, and subsequent multi-step modification of the sugar to introduce the azido (B1232118) group at the 3' position. nih.gov

Modifications at the 2'-Position: The synthesis of 2'-deoxyfluoroarabinosyl nucleosides, such as clofarabine, involves the condensation of a dihalopurine with a protected 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. beilstein-journals.org This typically results in a mixture of N-9 and N-7 glycosides, as well as α and β anomers, requiring careful separation and subsequent chemical transformations to yield the desired product. beilstein-journals.org

Bridged Nucleosides: The synthesis of bridged nucleoside analogs from α-d-glucose has been reported. nih.govmdpi.com These multi-step syntheses involve extensive chemical modifications of the starting sugar to create a constrained ring system between the 2' and 4' carbons of the furanose ring before the glycosylation step. mdpi.com

General Synthetic Conversion: An efficient method has been developed to synthesize 2'-deoxyguanosine from the more readily available 2'-deoxyadenosine (B1664071). tandfonline.com This process involves the complete benzoyl protection of 2'-deoxyadenosine, followed by nitration at the C2 position of the purine ring. The nitro group is then reduced to an amino group, and an enzymatic deamination step converts the resulting diaminopurine intermediate into 2'-deoxyguanosine, all while the protective benzoyl groups are in place. tandfonline.com This strategy offers a divergent route to 2-substituted 2'-deoxyadenosine analogues.

Table 2: Examples of this compound Derivatives with Modified Sugars

Modification Synthetic Approach Key Intermediate Reference
3'-Azido-2',3'-dideoxy Multi-step sugar modification from guanosine Benzoyl-protected guanosine nih.gov
2'-Deoxy-2'-fluoroarabinosyl Condensation of dihalopurine with a fluorinated sugar bromide 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose beilstein-journals.org

Isotope Labeling Strategies for this compound

Stable isotope labeling of this compound is essential for detailed structural and dynamic studies using techniques like NMR spectroscopy and mass spectrometry. nih.govacs.org Labeling can be achieved through chemical synthesis, chemo-enzymatic methods, or metabolic incorporation. thermofisher.comacs.org

Chemical Synthesis: This is the most direct approach for incorporating labels at specific atomic positions. It typically involves using commercially available, pre-labeled starting materials. For instance, fully labeled [¹³C₁₀, ¹⁵N₅]-2'-deoxyguanosine monohydrate is available and serves as a precursor for phosphoramidite synthesis. isotope.com Similarly, 2'-Deoxyguanosine labeled with five ¹⁵N atoms ([¹⁵N₅]) is also commercially available. medchemexpress.com These labeled nucleosides can then be benzoylated and converted into phosphoramidites for solid-phase oligonucleotide synthesis. innotope.atmdpi.com The synthesis of labeled purine nucleobases often starts with smaller, isotopically enriched molecules like [¹³C]-thiourea or ¹⁵NH₄Cl, which are then used in multi-step chemical reactions to build the desired heterocyclic ring system. nih.govacs.org

Chemo-enzymatic Methods: This strategy combines chemical synthesis of a labeled precursor with enzymatic reactions to complete the nucleoside assembly. For example, a chemically synthesized, isotope-labeled purine base can be enzymatically coupled to a sugar phosphate (B84403) by a nucleoside phosphorylase. beilstein-journals.orgnih.gov

Metabolic Labeling: In this in vivo approach, cells are grown in a medium containing stable isotope-labeled precursors, which are then incorporated into cellular macromolecules through natural biosynthetic pathways. thermofisher.comnih.gov For example, when human cells are cultured with [¹⁵N₅]-2'-deoxyadenosine, it can be metabolized via the purine salvage pathway to generate [¹⁵N₄]-2'-deoxyguanosine. nih.gov This method is powerful for studying nucleic acid metabolism and dynamics within a cellular context.

Table 3: Isotope Labeling Strategies for Deoxyguanosine

Isotope(s) Position(s) Method Precursor/Starting Material Reference
¹⁵N All 5 N atoms Chemical Synthesis Labeled guanine/guanosine medchemexpress.com
¹³C, ¹⁵N All 10 C atoms, All 5 N atoms Chemical Synthesis [¹³C₁₀, ¹⁵N₅]-2'-Deoxyguanosine isotope.com
¹³C C8 Chemical Synthesis [8-¹³C]-N²-Ac-5'-O-DMT-dG-CEP innotope.at
¹⁵N N1, N3 Chemical Synthesis [1,3-¹⁵N₂]-Uridine (converted to Cytidine) mdpi.com
¹⁵N N4 (of Cytosine) Chemo-enzymatic ¹⁵NH₄Cl nih.govacs.org

Application in Solid Phase Oligonucleotide Synthesis

Incorporation of N-Benzoyl-2'-deoxyguanosine into DNA Oligomers

The successful incorporation of this compound into a growing DNA chain is a cornerstone of automated oligonucleotide synthesis. This process relies on the principles of phosphoramidite (B1245037) chemistry, where efficiency and purity are paramount.

Efficiency of Coupling in Phosphoramidite Chemistry

In solid-phase oligonucleotide synthesis, the building blocks are nucleoside phosphoramidites. The phosphoramidite derivative of this compound is activated and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support. wikipedia.orgthermofisher.com The efficiency of this coupling step is critical, as any failure leads to the formation of truncated sequences. thermofisher.com

The coupling reaction for 2'-deoxynucleoside phosphoramidites, including the this compound derivative, is typically very rapid and efficient, often reaching completion in about 20-30 seconds with stepwise coupling efficiencies of up to 99%. wikipedia.orgumich.edu This high efficiency is fundamental to the synthesis of long and high-quality oligonucleotides. biosearchtech.com Several factors can influence this efficiency, including the choice of activator, the concentration of the phosphoramidite, and the dryness of the reagents. umich.edubiosearchtech.com Activators like 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI) are used to protonate the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. umich.edubiosearchtech.com DCI, being a more nucleophilic activator, can help reduce coupling times. biosearchtech.com

FactorInfluence on Coupling EfficiencyReference
Activator Weakly acidic activators like tetrazole, ETT, BTT, or DCI are required to protonate the phosphoramidite for reaction. umich.edubiosearchtech.com
Reagent Concentration Higher concentrations of the phosphoramidite can enhance coupling efficiency, especially for longer oligonucleotides. umich.edubiosearchtech.com
Anhydrous Conditions The presence of moisture must be strictly avoided as it can react with the activated phosphoramidite, reducing coupling efficiency. biosearchtech.com
Coupling Time While typically rapid, adjusting the coupling time can be necessary, particularly for complex or long sequences. umich.edubiosearchtech.com

Influence on Overall Oligonucleotide Synthesis Yield and Purity

The use of this compound, as part of a standard protection scheme, directly impacts the final yield and purity of the synthetic oligonucleotide. The robustness of the benzoyl group under the conditions of the synthesis cycle contributes to minimizing side reactions that would otherwise diminish the quantity of the full-length product. wikipedia.org

However, inefficiencies in any step of the synthesis cycle, including the coupling of the this compound phosphoramidite, are cumulative. For example, a 99% stepwise coupling efficiency results in a theoretical maximum yield of approximately 82% for a 20-mer oligonucleotide, with the remaining 18% consisting of shorter, failure sequences. To prevent these failure sequences from elongating further and creating hard-to-separate impurities, a "capping" step is introduced after each coupling. thermofisher.combiosearchtech.com This step acetylates any unreacted 5'-hydroxyl groups, effectively terminating their participation in subsequent cycles. thermofisher.combiosearchtech.com

The final purity of the oligonucleotide is also dependent on the successful removal of all protecting groups, including the benzoyl group from guanine (B1146940), at the end of the synthesis. Incomplete deprotection will result in a heterogeneous mixture of product-related impurities.

Challenges and Mitigation Strategies in Oligonucleotide Synthesis Utilizing this compound

While the benzoyl protecting group is widely used, its application is not without challenges. Issues such as depurination and the need for specific deprotection conditions must be carefully managed to ensure high-quality oligonucleotide synthesis.

Depurination Side Reactions and Acid Stability

A significant challenge during oligonucleotide synthesis is the risk of depurination, which is the acid-catalyzed cleavage of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar. umich.edubiosearchtech.com This side reaction is particularly prominent for purine nucleosides, including deoxyguanosine and deoxyadenosine (B7792050). biosearchtech.comumich.edu The detritylation step, which involves the removal of the 5'-dimethoxytrityl (DMT) group using an acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA), creates an acidic environment that can promote depurination. umich.edubiosearchtech.com

The benzoyl group on this compound offers a degree of stability under acidic conditions. However, prolonged exposure to acid can still lead to depurination. biosearchtech.com Apurinic sites generated by this side reaction are labile and can lead to chain cleavage during the final basic deprotection step, ultimately reducing the yield of the full-length oligonucleotide. wikipedia.orgbiosearchtech.com

Mitigation Strategies for Depurination:

Use of Milder Acids: Employing a weaker acid like DCA instead of TCA for detritylation can reduce the extent of depurination. umich.edubiosearchtech.com

Reduced Acid Contact Time: Minimizing the duration of the acid treatment during the deblocking step is crucial. biosearchtech.com

Alternative Protecting Groups: For sequences particularly sensitive to depurination, alternative N2-protecting groups for guanine, such as isobutyryl (iBu) or dimethylformamidino (dmf), may be used. wikipedia.orgumich.eduglenresearch.com The dmf group, in particular, confers greater resistance to depurination. glenresearch.com

Optimization of Deprotection Conditions and Reagents

Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The benzoyl group on guanine is relatively stable and requires specific conditions for its efficient removal. umich.educsic.es

Standard deprotection is typically achieved by treating the oligonucleotide with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours. tandfonline.com However, the benzoyl group is the most stable among the standard acyl protecting groups (isobutyryl for guanine and acetyl for cytosine), and its removal may require extended reaction times of 1 to 2 days at 55°C. csic.es

To accelerate deprotection, alternative reagents and conditions have been developed. A mixture of ammonia (B1221849) and methylamine (B109427) (AMA) can significantly shorten the deprotection time. nih.gov Another approach involves using a mixture of triethylamine (B128534) and lithium hydroxide in methanol (B129727) at elevated temperatures. nih.gov

Deprotection ReagentConditionsCommentsReference
Conc. Ammonium Hydroxide 55°C for extended periods (e.g., 16-48 hours)Standard but slow for benzoyl group removal. csic.estandfonline.com
Ammonia/Methylamine (AMA) Room temperature or 55°C for shorter durationsFaster deprotection compared to ammonium hydroxide alone. nih.gov
Triethylamine/Lithium Hydroxide in Methanol 75°C for 1 hourRapid deprotection and precipitation of the oligonucleotide. nih.gov
Ethylenediamine (EDA) based reagents Room temperature for several hoursUsed for sensitive oligonucleotides, but can cause side reactions with N4-benzoyl-dC. oup.com

Compatibility with Different Protecting Group Schemes for Other Nucleobases

The choice of the N-benzoyl group for deoxyguanosine must be compatible with the protecting groups used for the other nucleobases (deoxyadenosine, deoxycytidine, and thymidine) in a given synthesis strategy. In what is known as the "standard" protection scheme, N-benzoyl is often used for deoxyadenosine (dA) and deoxycytidine (dC), while N-isobutyryl (iBu) is used for deoxyguanosine (dG). wikipedia.orgumich.edu Thymidine does not require base protection. wikipedia.org

Alternatively, "mild" protection schemes employ more labile protecting groups to allow for gentler deprotection conditions, which is beneficial for the synthesis of modified or sensitive oligonucleotides. wikipedia.org In these schemes, phenoxyacetyl (PAC) or isobutyryl might be used for dA, acetyl (Ac) for dC, and dimethylformamidino (dmf) or 4-isopropylphenoxyacetyl (iPr-PAC) for dG. wikipedia.orgumich.edu The benzoyl group is generally considered a "sturdy" protecting group suitable for standard synthesis but may not be ideal for mild deprotection protocols. umich.edu

The compatibility extends to the final deprotection step, where all protecting groups should be removable under the same conditions without degrading the oligonucleotide. The relatively high stability of the benzoyl group means that deprotection conditions must be robust enough for its removal, which might be too harsh for other sensitive modifications on the oligonucleotide. umich.edu Therefore, the selection of a protecting group scheme is a critical consideration based on the final application and sequence of the oligonucleotide.

Advanced Molecular and Structural Characterization in Research Contexts

Spectroscopic Analysis of N-Benzoyl-2'-deoxyguanosine and its Oligonucleotide Conjugates

Spectroscopic methods are indispensable for confirming the chemical identity, purity, and structural features of this compound and its oligonucleotide derivatives. Each technique provides a unique window into the molecular architecture and behavior of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of this compound and for assessing its impact on the structure of DNA oligonucleotides. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of a modified nucleoside, the chemical shifts of the protons in the deoxyribose sugar moiety and the guanine (B1146940) base are diagnostic. The introduction of the benzoyl group at the N² position of guanine induces significant changes in the chemical shifts of the nearby protons. For instance, the H8 proton of the guanine base and the protons of the benzoyl group itself will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The anomeric proton (H1') of the deoxyribose sugar is a key indicator of the nucleoside's conformation and typically resonates between 6.0 and 6.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the downfield region (around 165-175 ppm). The carbon atoms of the purine (B94841) ring and the deoxyribose sugar will also exhibit distinct signals that can be assigned using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm)

Proton 2'-Deoxyguanosine (B1662781) nih.govchemicalbook.com Expected Range for this compound Moiety
H8 7.95 8.0 - 8.5
H1' 6.14 6.0 - 6.5
Benzoyl (ortho) - 7.8 - 8.2
Benzoyl (meta) - 7.4 - 7.6
Benzoyl (para) - 7.4 - 7.6

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon N²,N⁶-dibenzoyl-2,6-diaminopurine fragment scielo.org.mx Expected Range for this compound Moiety
C2 155.13 150 - 155
C4 152.57 150 - 153
C5 121.11 120 - 125
C6 - 155 - 160
C8 141.19 140 - 145
C1' - 82 - 88
Benzoyl (C=O) 164.17 / 172.30 165 - 175

When incorporated into an oligonucleotide, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) are crucial for determining the three-dimensional structure of the DNA duplex and assessing the conformational changes induced by the benzoylated guanosine (B1672433).

UV-Vis spectroscopy is a fundamental technique for quantifying nucleic acids and studying their stability. The purine and pyrimidine (B1678525) bases of DNA absorb strongly in the UV region, with a characteristic maximum absorbance at approximately 260 nm. The introduction of the N-benzoyl group to deoxyguanosine adds another chromophore to the system, which is expected to alter the UV absorption profile.

The benzoyl group itself exhibits strong absorption in the UV region. Consequently, this compound will have a distinct UV spectrum compared to its unmodified counterpart. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for accurate quantification of the modified nucleoside and oligonucleotides containing it. While the specific molar extinction coefficient for this compound is not widely reported, it is expected to be higher than that of deoxyguanosine due to the additional aromatic system.

UV-Vis spectroscopy is also instrumental in studying the thermal stability of DNA duplexes containing this compound. By monitoring the absorbance at 260 nm as a function of temperature, a melting curve can be generated. The melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands, provides valuable information about the stability of the helix. The presence of the bulky benzoyl group in the DNA structure can either stabilize or destabilize the duplex, and UV melting studies are essential to quantify this effect.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like DNA. nih.gov DNA helices are chiral and therefore exhibit characteristic CD spectra. The most common right-handed B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. The A-form DNA, another right-handed helix, has a positive band around 260 nm and a strong negative band near 210 nm. The left-handed Z-form DNA displays a negative band near 290 nm and a positive band around 260 nm. researchgate.net

The incorporation of this compound into a DNA oligonucleotide can induce conformational changes that are detectable by CD spectroscopy. nih.govcolumbia.edu The bulky benzoyl group may cause local distortions in the DNA helix, leading to changes in the CD spectrum. By comparing the CD spectrum of the modified oligonucleotide with that of its unmodified counterpart, researchers can gain insights into the conformational perturbations caused by the modification. For example, a shift in the positive band or a change in the ellipticity can indicate a transition towards an A-like or Z-like conformation, or a more subtle change within the B-form family. genesilico.pl

CD spectroscopy is also highly sensitive to DNA-drug interactions and can be used to study how the benzoyl modification influences the binding of other molecules to the DNA.

Mass spectrometry is an essential analytical technique for the precise determination of the molecular weight of this compound and for confirming its successful incorporation into oligonucleotides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for nucleosides and oligonucleotides.

For this compound, high-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy. The expected monoisotopic mass of this compound (C₁₇H₁₇N₅O₅) is approximately 371.1230 g/mol .

When analyzing oligonucleotides, mass spectrometry can verify the exact mass of the full-length product, confirming the incorporation of the modified base and the absence of impurities or side products from the synthesis.

Computational and Theoretical Investigations

In conjunction with experimental techniques, computational and theoretical methods provide a deeper understanding of the electronic structure, reactivity, and conformational properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Predict properties such as the distribution of electron density, the molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govnih.gov

Simulate spectroscopic properties: Predict NMR chemical shifts and vibrational frequencies (IR and Raman spectra). nih.gov Comparing these calculated spectra with experimental data can aid in the structural assignment and validation of the computational model.

Investigate reactivity: Model the reactivity of the molecule by calculating parameters such as atomic charges and Fukui functions, which can predict the sites most susceptible to nucleophilic or electrophilic attack.

DFT studies can also be extended to model the behavior of this compound within a DNA duplex, providing insights into how the modification affects the local and global structure, stability, and electronic properties of the DNA.

Molecular Dynamics Simulations of this compound within Nucleic Acid Structures

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the conformational dynamics and structural impact of modifications within nucleic acid structures. In the context of this compound, MD simulations can elucidate how this bulky adduct affects the structure, stability, and dynamics of DNA and RNA duplexes. These simulations model the interactions between atoms over time, providing insights that are often difficult to capture through experimental methods alone.

Research in this area typically involves creating a model of a DNA or RNA dodecamer containing the this compound modification at a specific site. nih.govutah.edu This system is then solvated in a water box with counter-ions to mimic physiological conditions. The simulation is run for a duration, often on the scale of nanoseconds to microseconds, to observe the behavior of the molecule. ox.ac.ukdoi.org The choice of force fields, such as AMBER or CHARMM, is critical for accurately representing the atomic interactions. utah.eduyoutube.com

Simulations of nucleic acids with bulky adducts, such as the structurally related O6-benzyl-2'-deoxyguanosine, have shown that these modifications can introduce significant local distortions in the helical structure. nih.gov The bulky benzoyl group at the N2 position of guanine is expected to reside in the minor groove of a DNA duplex. MD simulations can track key structural parameters to quantify its impact, including:

Helical Parameters: Changes in twist, roll, slide, and shift at and near the modification site.

Backbone Torsion Angles: Alterations in the sugar-phosphate backbone to accommodate the bulky group.

Groove Dimensions: Widening or narrowing of the minor groove to house the benzoyl moiety.

Hydrogen Bonding: Disruption of normal Watson-Crick base pairing or the formation of alternative hydrogen bonds.

Solvent Accessibility: Changes in the exposure of the adduct and surrounding bases to the solvent.

Findings from these simulations can reveal multiple conformational states of the benzoyl group, such as its orientation within the minor groove, and can calculate the energetic favorability of these states. For instance, the simulation can determine whether the adduct points towards the floor or the walls of the groove and how it interacts with neighboring base pairs and the sugar-phosphate backbone. ox.ac.uknih.gov This information is crucial for understanding how the modification might interfere with biological processes like DNA replication and repair, as the altered structure could affect recognition and binding by enzymes. ox.ac.uk

Simulation ParameterTypical Value/ChoicePurpose in Simulation
Force FieldAMBER (e.g., OL15), CHARMMDefines the potential energy function for all atoms in the system. utah.eduyoutube.com
Solvent ModelExplicit (e.g., TIP3P water)Simulates the aqueous cellular environment.
System Size~12-mer DNA duplex in a solvated boxRepresents a short segment of DNA large enough to observe local effects. nih.gov
Simulation TimeNanoseconds (ns) to Microseconds (µs)Allows for the observation of conformational changes and system equilibration. ox.ac.uk
EnsembleNPT (constant Number of particles, Pressure, Temperature)Maintains constant temperature and pressure, mimicking physiological conditions. doi.org
Temperature300 K or 310 KSimulates body temperature. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Nucleoside Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgijnrd.org In the context of nucleoside derivatives related to this compound, QSAR studies can predict the biological efficacy of novel, structurally similar compounds, thereby guiding the synthesis of more potent derivatives for therapeutic or research purposes. frontiersin.org

A QSAR model is built on the principle that the structural properties of a molecule determine its activity. The process involves several key steps:

Data Set Collection: A series of related nucleoside derivatives with experimentally determined biological activities (e.g., antiviral, anticancer, or enzyme inhibitory activity) is compiled. This set is divided into a training set for model development and a test set for validation. frontiersin.orgnih.gov

Descriptor Calculation: For each molecule in the series, a variety of numerical values, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure. youtube.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to find a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). youtube.comwu.ac.th

Model Validation: The predictive power of the model is rigorously tested using the compounds in the test set and statistical metrics to ensure its reliability. nih.gov

For nucleoside derivatives modified with benzoyl or similar aromatic groups, relevant descriptors would likely fall into several categories:

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific parameters like Verloop sterimol values. They are crucial for modeling how a bulky adduct might fit into an enzyme's active site.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They can describe the molecule's ability to participate in electrostatic or stacking interactions.

Lipophilic Descriptors: The partition coefficient (logP) is a key descriptor in this class, quantifying the molecule's hydrophobicity. This property is critical for cell membrane permeability and interaction with hydrophobic pockets in proteins. youtube.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

A hypothetical QSAR model for a series of N-aroyl-2'-deoxyguanosine derivatives might reveal that increased hydrophobicity and a specific charge distribution on the aromatic ring enhance inhibitory activity against a target polymerase. Such a model provides valuable insights into the mechanism of action and allows for the in silico design of new derivatives with potentially improved activity before undertaking their chemical synthesis. nih.gov

Descriptor ClassExample DescriptorPotential Influence on Activity of Nucleoside Derivatives
StericMolecular VolumeInfluences the fit of the derivative into a binding site; larger volumes may cause steric hindrance.
ElectronicLUMO EnergyRelates to the molecule's ability to accept electrons; important for charge-transfer and stacking interactions with proteins or DNA.
LipophiliclogP (Octanol-Water Partition Coefficient)Affects membrane permeability and binding to hydrophobic pockets in target enzymes. youtube.com
TopologicalWiener IndexQuantifies the branching of the molecular structure, which can influence binding affinity.
Quantum ChemicalDipole MomentGoverns the orientation of the molecule in an electric field and its participation in polar interactions.

Interactions and Functional Implications in Dna Chemistry and Molecular Biology Research

Impact on DNA Duplex Stability and Hybridization Properties

The introduction of a bulky benzoyl group at the N2 position of deoxyguanosine can significantly alter the physicochemical properties of the DNA double helix. These alterations are critical for understanding how DNA adducts affect genetic integrity and for the rational design of modified oligonucleotides for therapeutic and diagnostic applications.

Thermodynamics of Base Pairing Involving N-Benzoyl-2'-deoxyguanosine Modified Sequences

The thermodynamic stability of a DNA duplex is a measure of the energy required to separate its two complementary strands. This stability is primarily governed by hydrogen bonding between base pairs and stacking interactions between adjacent bases. The introduction of a chemical modification like a benzoyl group can perturb these interactions.

Research on bulky adducts at the guanine (B1146940) N2 position generally indicates a destabilizing effect on the DNA duplex. This destabilization is quantified by a decrease in the melting temperature (T_m), which is the temperature at which half of the duplex DNA dissociates into single strands. The bulky and hydrophobic benzoyl group can cause steric hindrance, disrupting the optimal geometry for Watson-Crick hydrogen bonding with the opposing cytosine. While specific thermodynamic data for this compound is not extensively published, studies on analogous bulky lesions, such as O⁶-benzyl-dG, have demonstrated significant duplex destabilization. For instance, the presence of a bulky group can lower the T_m of a DNA duplex, with the degree of destabilization depending on the sequence context and the nature of the adduct.

The thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) for duplex formation can be determined from melting curves using van't Hoff analysis. nsf.gov A decrease in ΔH° would reflect less favorable stacking and hydrogen bond interactions, while changes in ΔS° would relate to alterations in the conformational freedom of the DNA strands.

Table 1: Predicted Thermodynamic Impact of this compound on DNA Duplex Stability

Parameter Predicted Effect Rationale
Melting Temperature (T_m) Decrease Steric hindrance from the bulky benzoyl group disrupts base pairing and stacking.
Enthalpy (ΔH°) Less Negative Weaker hydrogen bonding and base stacking interactions.
Entropy (ΔS°) Context-Dependent May increase due to increased flexibility or decrease due to ordering of water molecules around the hydrophobic adduct.

Influence on DNA Conformation and Helix Geometry

The canonical B-DNA is a right-handed double helix with approximately 10.5 base pairs per turn, featuring a major and a minor groove. wikipedia.org The introduction of a bulky adduct like this compound into a DNA sequence can induce significant local and global conformational changes.

Substitutions at the N2 position of guanine can influence the conformation around the glycosidic bond, which connects the base to the deoxyribose sugar. This can lead to a shift from the typical anti conformation, where the base is oriented away from the sugar, to a syn conformation, where it is positioned over the sugar. Such a change dramatically alters the helix geometry. For example, studies on O⁶-benzyl-dG have shown that the modified base can adopt a syn conformation to accommodate the bulky group, sometimes leading to intercalation of the benzyl (B1604629) group into the DNA helix. nih.gov

Table 2: Expected Influence of this compound on DNA Helix Parameters

Parameter Expected Change Consequence
Glycosidic Bond Potential for syn conformation Alters base pairing geometry and disrupts the regular B-DNA structure.
Minor Groove Widening Accommodation of the bulky benzoyl group. wikipedia.org
Helical Axis Bending/Kinking Local distortion at the site of the adduct.

| Base Pair Stacking | Disruption | Reduced stacking energy contributes to lower T_m. nih.gov |

Enzymatic Processing and Recognition in Research Models

In molecular biology research, oligonucleotides containing this compound are used to probe the mechanisms of DNA-processing enzymes. The benzoyl group serves as a model for bulky DNA lesions, allowing researchers to study how enzymes like polymerases and repair proteins interact with damaged DNA.

Substrate Recognition by DNA Polymerases in Translesion Synthesis Studies

DNA polymerases are responsible for replicating the genome. While high-fidelity replicative polymerases are typically stalled by bulky DNA adducts, specialized translesion synthesis (TLS) polymerases can bypass such lesions, albeit sometimes with reduced accuracy. acs.org

The this compound modification, acting as a model for a bulky N2-dG adduct, presents a significant challenge to DNA replication. In vitro studies with similar bulky adducts have shown that TLS polymerases, such as polymerase η (eta), ι (iota), and κ (kappa), are capable of bypassing these lesions. acs.orgnih.gov The efficiency and fidelity of this bypass are highly dependent on the specific polymerase and the sequence context. acs.org

Error-Prone Bypass: Some TLS polymerases, like pol η, may incorporate an incorrect nucleotide opposite the modified guanine, frequently leading to G→T transversion mutations. acs.orgacs.org

Error-Free Bypass: Other polymerases, such as pol κ, have been shown to perform error-free bypass of certain N2-dG adducts by accommodating the bulky lesion in a more open active site, allowing for correct insertion of dCTP opposite the modified base. acs.orgacs.org

Kinetic studies can quantify the impact of the modification on polymerase activity, determining parameters like the efficiency of nucleotide incorporation (k_pol/K_d) and the fidelity of replication.

Table 3: Reported Bypass Efficiencies for Bulky N2-dG Adducts by Human TLS Polymerases

TLS Polymerase Bypass Outcome Typical Mutation Reference
Polymerase η (eta) Error-prone G → T acs.org
Polymerase ι (iota) Can insert dC, but extension is limited - nih.gov
Polymerase κ (kappa) Predominantly error-free Low acs.org

| Rev1 / Polymerase ζ (zeta) | Cooperative error-prone bypass | G → T | acs.org |

Interactions with DNA Glycosylases and Repair Enzymes in in vitro Systems

Base excision repair (BER) is a primary pathway for removing small, non-helix-distorting base lesions from DNA. The process is initiated by DNA glycosylases, which recognize and excise the damaged base by cleaving the N-glycosidic bond. nih.govacs.org

While this compound is a synthetic modification not typically found in vivo, its interaction with DNA glycosylases in vitro can provide valuable information about the substrate scope and recognition mechanisms of these repair enzymes. DNA glycosylases recognize their target lesions by flipping the damaged base out of the DNA helix and into a specific active site pocket. nih.gov A bulky adduct like this compound would likely be a poor substrate for most DNA glycosylases, as the large benzoyl group may not fit into the enzyme's active site. However, studying the binding affinity of glycosylases to DNA containing this modification can reveal how these enzymes probe the minor groove for damage and how bulky lesions might inhibit their activity on other substrates. encyclopedia.pub

Influence on Nucleoside Kinase Activity and Phosphorylation Pathways

For a nucleoside analog to be incorporated into DNA by a polymerase, it must first be converted into its triphosphate form. This phosphorylation is carried out by a series of nucleoside and nucleotide kinases. The first phosphorylation step, catalyzed by a nucleoside kinase, is often rate-limiting. nih.govustc.edu.cn

The human genome encodes several deoxynucleoside kinases, including deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK), each with distinct but overlapping substrate specificities. ustc.edu.cn The efficiency of phosphorylation can be heavily influenced by modifications to the nucleoside. Research has shown that bulky groups attached to the base or sugar can hinder recognition and catalysis by nucleoside kinases. For example, a study on related modified nucleosides found that 3'-O-benzoyl-2'-deoxyuridine was not a substrate for phosphorylation, suggesting the benzoyl group sterically blocked the enzyme's active site. vu.lt

Therefore, it is expected that this compound would be a poor substrate for deoxyguanosine kinase. This has practical implications for its use in cellular studies, as it would likely not be efficiently phosphorylated and incorporated into genomic DNA unless provided in its pre-phosphorylated (e.g., phosphoramidite) form for chemical synthesis. The phosphorylation status of the kinase enzymes themselves can also be a regulatory mechanism, adding another layer of complexity. nih.gov

Table 4: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
2'-deoxyguanosine (B1662781) dG
Cytosine C
O⁶-benzyl-2'-deoxyguanosine O⁶-benzyl-dG
Deoxycytidine triphosphate dCTP
Deoxycytidine kinase dCK
Deoxyguanosine kinase dGK
Thymidine kinase 1 TK1
Thymidine kinase 2 TK2
Adenosine triphosphate ATP
Guanosine (B1672433) triphosphate GTP

Role as a Chemical Probe or Precursor in Molecular Biology Research

This compound is a chemically modified nucleoside that serves as a critical precursor and protective intermediate in the chemical synthesis of DNA oligonucleotides. The benzoyl group attached to the exocyclic N2 amino group of guanine prevents this site from participating in unwanted side reactions during the automated solid-phase synthesis process. This protection is fundamental for creating custom DNA sequences that act as probes or substrates for detailed studies in molecular biology and DNA chemistry.

Investigation of DNA Adduct Formation Mechanisms (e.g., N2-aryl-dG, benzo[a]pyrene (B130552) adducts)

The N2-position of the guanine nucleobase is a frequent target for carcinogenic chemicals, leading to the formation of bulky DNA adducts that can disrupt normal cellular processes like DNA replication and repair. nih.govresearchgate.net this compound is an essential tool for investigating the mechanisms behind the formation and biological consequences of these adducts. Its primary role is as a protected building block in the synthesis of oligonucleotides containing site-specifically placed DNA lesions.

Researchers use this compound in phosphoramidite (B1245037) form for solid-phase DNA synthesis. This allows for the creation of DNA strands where a specific guanine has been replaced by a known adduct, such as an N2-aryl-deoxyguanosine (N2-aryl-dG) adduct or a benzo[a]pyrene (B[a]P) adduct. nih.govresearchgate.net B[a]P, a potent carcinogen, is metabolized in the body to an epoxide that reacts with the N2-position of guanine, forming N2-BP-dG adducts. nih.govnih.gov These adducts are known to cause G-to-T transversion mutations. nih.govaopwiki.org

By incorporating these specific lesions into synthetic DNA templates, scientists can study how DNA polymerases interact with the damage. These "lesion-containing" oligonucleotides act as probes to dissect the mechanisms of translesion synthesis (TLS), a process where specialized polymerases bypass DNA damage to prevent replication fork collapse, albeit often with reduced fidelity. nih.govnih.govfigshare.com For instance, studies using oligonucleotides synthesized with N2-aryl-dG adducts of varying sizes have shown that the efficiency of TLS by polymerases like E. coli Pol IV decreases as the bulkiness of the adduct increases. researchgate.netfigshare.com Similarly, oligonucleotides containing the major B[a]P adduct have been used to demonstrate that it can be accommodated in the active site of polymerases like pol κ, allowing for error-free bypass in some contexts, while other polymerases may introduce mutations. nih.govacs.org

This synthetic approach, reliant on precursors like this compound, is crucial for understanding how different adducts lead to specific mutational signatures and contribute to genomic instability and carcinogenesis. nih.govresearchgate.net

Table 1: Research Findings on DNA Adduct Mechanisms Using Synthetic Oligonucleotides

Adduct Studied Key Research Application Major Finding Reference(s)
N2-benzo[a]pyrene-dG (N2-BP-dG) Investigation of mutagenic bypass by DNA polymerases. The adduct is blocking to replicative polymerases but can be bypassed by TLS polymerases. Bypass by some polymerases involves a Hoogsteen base pair where the N2-BP-dG is in a syn-conformation. nih.govnih.gov
N2-aryl-dG Elucidation of TLS mechanisms across adducts of varying steric bulk. The efficiency of error-free TLS by E. coli Pol IV decreases as the size of the aryl adduct increases from benzyl to pyrenyl. researchgate.netfigshare.com
dG-N2-IQ (from 2-amino-3-methylimidazo[4,5-f]quinoline) Determination of polymerase roles in bypassing dietary mutagen adducts in human cells. Pol κ is primarily responsible for error-free bypass, while pols η, ζ, and Rev1 contribute to error-prone bypass, leading to G → T mutations. acs.org

| N2-(2-acetylamino)arylation adducts | Development of general synthetic methods for creating carcinogen-DNA adducts. | The Buchwald-Hartwig coupling reaction provides a high-yield method to synthesize N2-arylated 2'-deoxynucleosides for biological studies. | acs.org |

Bioconjugation of Oligonucleotides for Research Applications

Bioconjugation is the process of chemically linking a biomolecule, such as an oligonucleotide, to another molecule, like a fluorescent dye, a protein, or a solid support. This compound is a fundamental component in the synthesis of oligonucleotides that are destined for such applications. Its role is that of a standard, protected building block that ensures the guanine bases within the sequence remain intact and unreactive during the assembly of the primary DNA chain.

The synthesis of an oligonucleotide for bioconjugation typically follows one of two paths. In the first, a DNA sequence is synthesized using standard phosphoramidites, including this compound, N-benzoyl-2'-deoxyadenosine, and N4-benzoyl-2'-deoxycytidine. caymanchem.comfishersci.com A special phosphoramidite containing a reactive functional group (e.g., an amine or thiol linker) is added at the desired position, usually at one of the termini. In the second approach, known as post-synthetic modification, the full oligonucleotide is synthesized first and then, after deprotection, a specific nucleobase or the terminus is chemically modified to attach the desired molecule. beilstein-journals.org

In both scenarios, the benzoyl protection on guanosine is crucial for the initial, high-fidelity synthesis of the oligonucleotide backbone. Once the full, protected oligonucleotide is assembled on the solid support, a final deprotection step removes the benzoyl groups, yielding the final product ready for conjugation or direct use. This methodology enables the creation of a vast array of research tools, including:

Fluorescent probes for in-situ hybridization (FISH) and real-time PCR.

Affinity probes with biotin (B1667282) tags for capturing proteins and other molecules.

Oligonucleotide-protein conjugates to study nucleic acid-protein interactions or for targeted delivery. ichb.pl

Attachment to microarrays for gene expression analysis.

The reliability of oligonucleotide synthesis, underpinned by the use of robust protecting groups like benzoyl on deoxyguanosine, is the foundation upon which these advanced molecular tools are built. beilstein-journals.orgichb.pl

Table 3: Applications of Oligonucleotides Prepared for Bioconjugation

Conjugation Strategy Attached Molecule Research Application Role of N-Benzoyl-2'-dG
Terminal Modification Fluorophore (e.g., Fluorescein, Cy3) Fluorescent probes for imaging, FISH, and qPCR. Standard protecting group for internal guanines during synthesis of the oligonucleotide probe.
Post-Synthetic Modification Amine-functionalized groups (e.g., spermine) Enhancing duplex stability and nuclease resistance for antisense applications. Protects guanine during initial synthesis before the post-synthetic attachment of the cationic groups. beilstein-journals.org
Internal Linker Incorporation Biotin Affinity pull-down assays, purification of DNA-binding proteins, surface immobilization. Standard protecting group for guanine bases, allowing the specific incorporation of a biotin-modified phosphoramidite.

| Disulfide Linker | Cystamine, Proteins | Reversible cross-linking to other molecules (including proteins like RNase H1) for structural studies. | Foundational building block for synthesizing the oligonucleotide portion of the conjugate. ichb.pl |

Research Oriented Analytical Methodologies for N Benzoyl 2 Deoxyguanosine

High-Performance Liquid Chromatography (HPLC) for Separation and Purification in Research

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of N-Benzoyl-2'-deoxyguanosine, both as a standalone molecule and as a component of larger oligonucleotides. Its high resolution and sensitivity make it indispensable in research settings.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is extensively utilized for the purification of synthetic oligonucleotides that incorporate this compound as a protected building block. This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water, often with an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA).

In the context of "trityl-on" purification, the lipophilic dimethoxytrityl (DMT) group, which is attached to the 5'-hydroxyl group of the terminal nucleoside of a synthetically grown oligonucleotide, is left on. This significantly increases the hydrophobicity of the full-length product compared to the shorter, "failure" sequences that have lost their DMT group. As a result, the desired DMT-on oligonucleotide, which contains this compound units, is retained more strongly on the nonpolar stationary phase. By applying a gradient of increasing organic solvent (e.g., acetonitrile), the failure sequences elute first, followed by the highly retained, DMT-on product. This allows for a robust separation and purification of the target oligonucleotide.

The following table summarizes typical conditions used in RP-HPLC for oligonucleotide purification:

ParameterDescription
Stationary Phase C18 or C8 silica-based columns
Mobile Phase A Aqueous buffer, e.g., 0.1 M Triethylammonium acetate (TEAA)
Mobile Phase B Acetonitrile
Gradient Increasing concentration of Mobile Phase B over time
Detection UV absorbance at 260 nm

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) is another powerful technique for the separation of nucleosides and oligonucleotides based on their charge. The stationary phase consists of a resin with charged functional groups. In anion-exchange HPLC, which is commonly used for oligonucleotides, the stationary phase is positively charged and interacts with the negatively charged phosphate (B84403) backbone of the DNA.

This method is particularly effective for separating oligonucleotides of different lengths, as the net negative charge is proportional to the number of phosphate groups. A salt gradient, typically using sodium chloride or sodium perchlorate, is employed to elute the bound oligonucleotides. Molecules with a lower net charge (shorter oligonucleotides) elute earlier than those with a higher net charge (longer oligonucleotides). IE-HPLC can also be used to analyze this compound and its phosphorylated derivatives, separating them based on the number of phosphate groups.

Key features of Ion-Exchange HPLC for this application are outlined below:

ParameterDescription
Stationary Phase Strong or weak anion-exchange resins
Mobile Phase A Buffer at a specific pH (e.g., Tris-HCl)
Mobile Phase B High-concentration salt buffer (e.g., NaCl or NaClO4 in Mobile Phase A)
Gradient Increasing salt concentration over time
Detection UV absorbance at 260 nm

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used in synthetic organic chemistry to monitor the progress of reactions. In the synthesis of this compound or its incorporation into oligonucleotides, TLC allows researchers to quickly assess the consumption of starting materials and the formation of products.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase.

For a typical reaction involving this compound, the starting materials, intermediates, and final product will have different polarities and thus different retention factors (Rƒ values). By comparing the spots of the reaction mixture to those of the starting materials, a researcher can qualitatively determine the extent of the reaction. The spots are visualized under UV light (as the purine (B94841) ring is UV-active) or by staining with a chemical reagent.

FeatureApplication in Monitoring this compound Synthesis
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of a nonpolar and a polar solvent (e.g., dichloromethane (B109758)/methanol)
Visualization UV lamp (254 nm)
Analysis Comparison of Rƒ values of starting materials and products

Derivatization Techniques for Enhanced Analytical Detection (Research Applications)

While this compound itself is not typically derivatized for routine analysis due to its strong UV absorbance, derivatization techniques are highly relevant in the broader context of nucleoside analysis, particularly for enhancing detection in mass spectrometry or fluorescence-based assays. These techniques are often applied to the parent nucleoside, 2'-deoxyguanosine (B1662781), to improve analytical sensitivity and selectivity, which is crucial when analyzing trace amounts or studying its role in biological systems.

One common derivatization strategy for nucleosides is silylation , which is frequently employed for gas chromatography-mass spectrometry (GC-MS) analysis. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl and amino groups of 2'-deoxyguanosine to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the nucleoside, making it amenable to GC analysis. The resulting TMS derivatives produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification.

Another powerful approach is fluorescent labeling , which significantly enhances the sensitivity of detection in HPLC. Fluorescent tags can be attached to 2'-deoxyguanosine, allowing for its detection at very low concentrations using a fluorescence detector. This is particularly useful in studying DNA damage and repair, where modified nucleosides are present in minute quantities. While the benzoyl group on this compound already provides a chromophore, fluorescent derivatization of the parent 2'-deoxyguanosine is a key strategy for ultrasensitive detection in biological research.

The following table provides an overview of common derivatization techniques applicable to the analysis of 2'-deoxyguanosine, the parent compound of this compound:

Derivatization TechniqueReagent ExampleAnalytical MethodPurpose
Silylation BSTFAGC-MSIncreases volatility and thermal stability
Fluorescent Labeling Fluorescein isothiocyanate (FITC)HPLC with Fluorescence DetectionEnhances detection sensitivity

Q & A

Q. What are the common synthetic routes for preparing N-Benzoyl-2'-deoxyguanosine derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via benzoylation of the exocyclic amine group of 2'-deoxyguanosine. Key steps include:
  • Protection of reactive sites : Use of transient protecting groups (e.g., acetyl or trimethylsilyl) to prevent undesired side reactions.
  • Benzoylation : Reaction with benzoyl chloride or activated esters in anhydrous solvents (e.g., DMF or pyridine) under inert atmosphere.
  • Deprotection : Mild alkaline hydrolysis (e.g., NH3/MeOH) to remove protecting groups .
    Optimization strategies:
  • Catalysis : Pd/C-mediated hydrogenation for selective reduction of intermediates (e.g., nitro groups) .
  • Temperature control : Maintaining low temperatures (0–6°C) to minimize hydrolysis of the benzoyl group .
  • Purity assessment : Use HPLC or LC-MS to monitor reaction progress and isolate products .

Q. Which analytical techniques are recommended for characterizing this compound and its reaction products?

  • Methodological Answer :
  • Structural elucidation :
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm benzoyl group attachment and sugar conformation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation .
  • Purity assessment :
  • Reverse-phase HPLC : Using C18 columns with UV detection (λ = 254 nm) to quantify unreacted starting materials .
  • Capillary electrophoresis (CE) : For detecting charged impurities or degradation products .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of N-Benzoyl modifications on DNA stability and electronic properties?

  • Methodological Answer :
  • Thermodynamic stability :
  • Melting temperature (Tm) analysis : Compare Tm of modified vs. unmodified DNA duplexes to evaluate base-pairing disruption .
  • Circular dichroism (CD) : Monitor structural changes in DNA helicity induced by benzoyl adducts .
  • Electronic properties :
  • Theoretical modeling : Density functional theory (DFT) to calculate charge distribution and HOMO-LUMO gaps in modified base pairs .
  • Electrochemical analysis : Measure conductance changes in DNA strands using gold nanoparticle electrodes .

Q. What methodologies are suitable for quantifying oxidative damage in DNA when using this compound as a substrate?

  • Methodological Answer :
  • Oxidation product detection :
  • LC-MS/MS : Quantify specific adducts (e.g., 8-oxo-dG) using stable isotope-labeled internal standards (e.g., <sup>15</sup>N5-8-oxo-dG) .
  • 32P-postlabeling : Detect low-abundance adducts in complex biological matrices .
  • Oxidative stress assays :
  • Competitive ELISA : Use monoclonal antibodies against 8-OHdG; validate with spiked recovery experiments to avoid cross-reactivity .
  • Comet assay : Measure single-strand breaks in DNA treated with ROS-generating agents (e.g., H2O2) .

Q. How should discrepancies in oxidative damage measurements between LC-MS and ELISA be addressed?

  • Methodological Answer :
  • Source of discrepancies :
  • ELISA limitations : Antibody cross-reactivity with structurally similar adducts (e.g., 8-oxo-dG vs. 8-OHdG) .
  • LC-MS advantages : Higher specificity due to chromatographic separation and exact mass detection .
  • Resolution strategies :
  • Method validation : Cross-validate ELISA results with LC-MS for a subset of samples .
  • Standardization : Use certified reference materials (CRMs) for both techniques to calibrate instruments .

Data Contradiction Analysis

Q. How can conflicting data on the mutagenicity of this compound adducts be resolved?

  • Methodological Answer :
  • Experimental variables :
  • Cell model differences : Compare results across multiple cell lines (e.g., bacterial vs. mammalian) to assess context-dependent effects .
  • Dose-response analysis : Ensure adduct concentrations are physiologically relevant and not artifactually high .
  • Mechanistic studies :
  • Translesion synthesis assays : Identify DNA polymerases that bypass or repair benzoyl adducts .
  • Whole-genome sequencing : Map mutation hotspots in adduct-containing DNA .

Key Methodological Considerations Table

Research Aspect Techniques Critical Parameters References
Synthesis OptimizationPd/C hydrogenation, anhydrous solventsPurity >95%, reaction yield >80%
Structural CharacterizationNMR, HRMSδH 8.1–8.3 ppm (benzoyl aromatic H)
Oxidative Damage Quant.LC-MS/MS, 32P-postlabelingLOD: 0.1 fmol for LC-MS; CV <15% for ELISA
Electronic Property AnalysisDFT, electrochemical assaysHOMO-LUMO gap <3.5 eV indicates conductivity

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